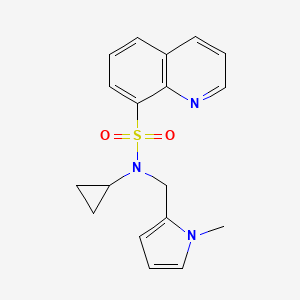![molecular formula C22H18ClN3O2S2 B2904795 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1252919-97-3](/img/structure/B2904795.png)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a benzyl group, a sulfanyl group, and an acetamide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The thieno[3,2-d]pyrimidin-2-yl group is a heterocyclic compound that contains both sulfur and nitrogen atoms. The benzyl group is a common functional group in organic chemistry, consisting of a phenyl group attached to a methylene group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the polar acetamide group might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Molecular Structure Analysis
- Crystal Structures Analysis : Studies have analyzed the crystal structures of related compounds, noting their folded conformation and intramolecular hydrogen bonding, which stabilizes this conformation. These structural insights are crucial for understanding the compound's interactions at the molecular level (Subasri et al., 2016) (Subasri et al., 2017).
Biological Activity
Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : This compound and its analogues have been studied as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in nucleotide synthesis. Certain analogues demonstrated potent inhibitory activities against these enzymes, indicating potential therapeutic applications in cancer and bacterial infections (Gangjee et al., 2008) (Gangjee et al., 1996).
Antitumor Activity : Some derivatives of this compound have shown promising antitumor activity. For instance, certain novel derivatives demonstrated potent anticancer activity against various human cancer cell lines, comparable to standard chemotherapy agents (Hafez & El-Gazzar, 2017).
Antibacterial and Antiviral Potential : Certain analogues of this compound have been explored for their potential as antibacterial and antiviral agents. This includes activity against specific pathogens and potential use in treating infections like tuberculosis (Kerru et al., 2019).
Synthesis and Chemical Modifications
- Synthesis of Derivatives : Research has also focused on the synthesis of various derivatives of this compound, exploring different functional groups and their effects on biological activity. These studies contribute to the understanding of how structural variations can modulate the compound's pharmacological properties (Gangjee et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-14-16(23)8-5-9-17(14)24-19(27)13-30-22-25-18-10-11-29-20(18)21(28)26(22)12-15-6-3-2-4-7-15/h2-11H,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVFTSKJPQWWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)
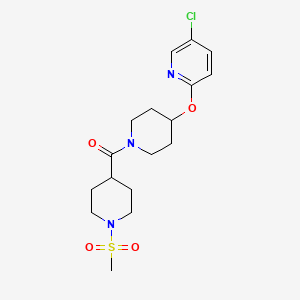

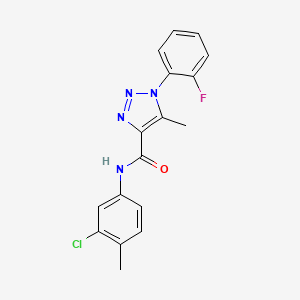
![4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2904723.png)
![(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2904726.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2904727.png)
![tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate, Mixture of diastereomers](/img/structure/B2904728.png)
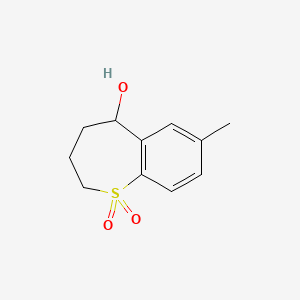

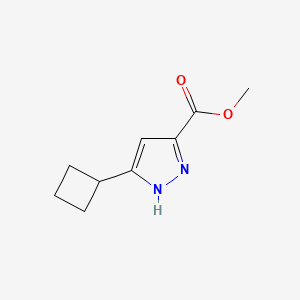
![2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide](/img/structure/B2904733.png)
